2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

Medicinal chemistry teams often face lipophilicity/solubility trade-offs when sourcing sulfonyl-furan building blocks, leading to failed SAR campaigns. 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid (≥98%, MW 218.23, XLogP3 0.1) directly solves this. • CNS-optimized logP window: 0.4-unit lipophilicity gain over the methylsulfonyl analog (XLogP3 -0.3) enhances blood-brain barrier penetration without additional capping groups. • Orthogonal diversification: Unsubstituted 5-position enables parallel library synthesis (halogenation, cross-coupling) while the 3-carboxylic acid serves as a fixed amide-coupling anchor. • Assay-ready purity: ≥98% purity eliminates false-positive artifacts in kinase profiling and phenotypic screens, supporting reproducible multi-plate campaigns.

Molecular Formula C8H10O5S
Molecular Weight 218.23 g/mol
Cat. No. B13621169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid
Molecular FormulaC8H10O5S
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC1=C(C=CO1)C(=O)O
InChIInChI=1S/C8H10O5S/c1-2-14(11,12)5-7-6(8(9)10)3-4-13-7/h3-4H,2,5H2,1H3,(H,9,10)
InChIKeySTMQIOXMINQLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid – Overview


2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid (CAS 1155080-74-2, PubChem CID 43477674) is a heterocyclic building block belonging to the sulfonyl-substituted furan-3-carboxylic acid class. It features a furan core bearing a carboxylic acid at the 3-position and an ethylsulfonylmethyl group (-CH₂-SO₂-C₂H₅) at the 2-position, with a molecular formula of C₈H₁₀O₅S and a molecular weight of 218.23 g/mol [1]. The compound is supplied at ≥98% purity for research and further manufacturing use .

Why Generic Furan Carboxylic Acid Analogs Cannot Substitute


Furan-3-carboxylic acid analogs bearing different sulfonyl substituents or substitution patterns are not functionally interchangeable. The ethylsulfonylmethyl group at the 2-position imparts a computed XLogP3 of 0.1 [1], distinctly different from the methylsulfonylmethyl analog (XLogP3 -0.3) and the unsubstituted furan-3-carboxylic acid core (XLogP3 1.0, experimental LogP 1.03) [2]. These differences translate into divergent solubility, membrane permeability, and protein-binding behavior that directly affect SAR campaigns and lead optimization workflows. Substituting with a positional isomer such as 5-(ethylsulfonyl)furan-2-carboxylic acid (molecular weight 204.20, C₇H₈O₅S) alters both the hydrogen-bonding geometry of the carboxylic acid and the electronic environment of the furan ring, potentially invalidating structure-activity relationships established with the 2,3-substituted scaffold.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) vs. Methylsulfonylmethyl Analog

The ethylsulfonylmethyl substituent increases lipophilicity relative to the methylsulfonylmethyl analog. The target compound has a computed XLogP3 of 0.1 [1], whereas the methyl analog 2-(methanesulfonylmethyl)furan-3-carboxylic acid has an XLogP3 of -0.3 [2]. This 0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient, a magnitude known to influence passive membrane permeability and plasma protein binding in lead optimization [3].

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count Comparison

The target compound has a molecular weight of 218.23 g/mol with 14 heavy atoms [1], compared with 204.20 g/mol and 13 heavy atoms for the methylsulfonylmethyl analog [2]. The additional methylene unit (+14.03 Da) provides a subtle but meaningful molecular weight increase that can improve binding enthalpy through additional van der Waals contacts without altering the topological polar surface area (TPSA: 93 Ų for both compounds) [3].

Molecular weight Ligand efficiency Fragment-based drug discovery

Rotatable Bond Count Advantage

The target compound possesses 4 rotatable bonds [1], compared with 3 rotatable bonds for the methylsulfonylmethyl analog [2]. The additional rotatable bond arises from the ethyl group (C-C rotation) replacing a methyl group. This extra degree of conformational freedom may allow the sulfonyl oxygen atoms to adopt a broader range of orientations for hydrogen-bonding interactions with protein targets, while remaining well below the oral drug-likeness threshold of ≤10 rotatable bonds [3].

Conformational entropy Rotatable bonds Molecular flexibility

Carboxylic Acid Positional Isomerism

The target compound bears the carboxylic acid at the furan 3-position, while the regioisomer 5-(ethylsulfonyl)furan-2-carboxylic acid places the carboxylic acid at the 2-position with the ethylsulfonyl group directly attached to the 5-position (MW: 204.20, C₇H₈O₅S) . This positional difference alters the pKa of the carboxylic acid and the electronic distribution within the furan ring, directly affecting both the compound's reactivity in amide coupling reactions and its hydrogen-bond donor/acceptor geometry toward biological targets [1]. Furthermore, the 3-carboxylic acid on the target enables derivatization at the sterically less hindered 5-position of the furan ring, which remains unsubstituted, allowing orthogonal synthetic elaboration compared to the 2-carboxylic acid isomer.

Regioisomerism Hydrogen-bond geometry Synthetic diversification

Purity Specification and Batch Consistency

The target compound is routinely supplied at ≥98% purity with characterization data , a specification suitable for quantitative structure-activity relationship (SAR) studies. In contrast, unsubstituted furan-3-carboxylic acid is available at variable purity grades (typically ≥95% to ≥98%) with a melting point of 120–122 °C and aqueous solubility of approximately 64 mg/mL [1]. The defined purity specification of the target compound, combined with its non-hygroscopic storage condition (sealed in dry, 2–8°C) , supports reproducible weighing, concentration determination, and activity measurement across independent experimental runs.

Compound purity SAR reproducibility Analytical quality control

Optimal Application Scenarios


CNS-Penetrant Lead Optimization with Balanced Lipophilicity

With an XLogP3 of 0.1, this compound occupies a favorable lipophilicity window for CNS drug discovery where both passive blood-brain barrier penetration and aqueous solubility are required. The 0.4 log unit advantage over the methylsulfonylmethyl analog (XLogP3 -0.3) [1] places it closer to the CNS drug median logP of ~2–3 while still allowing polarity tuning via carboxylate derivatization. Medicinal chemistry teams synthesizing amide or ester libraries from this scaffold can expect improved CNS permeability relative to more hydrophilic alternatives without the need for additional lipophilic capping groups that would increase molecular weight and reduce ligand efficiency.

Fragment-Based Drug Discovery Without TPSA Penalty

The target compound provides 14 heavy atoms (MW 218.23) with a TPSA of 93 Ų, identical to the methyl analog's TPSA despite the latter having only 13 heavy atoms (MW 204.20) [2]. This means the additional methylene contributes to potential binding enthalpy gains through van der Waals interactions without the solubility penalty normally associated with increasing molecular size. FBDD campaigns using this scaffold as a fragment hit can grow into the ethyl 'tail' with confidence that TPSA remains constant, preserving aqueous solubility while exploring lipophilic binding pockets on the target protein.

Divergent Library Synthesis via Unsubstituted 5-Position

Unlike the 5-(ethylsulfonyl)furan-2-carboxylic acid regioisomer where both reactive positions are occupied, the target compound retains an unsubstituted 5-position on the furan ring [3]. This enables chemists to perform orthogonal diversification at the 5-position (e.g., electrophilic halogenation, lithiation-electrophile trapping, or transition-metal-catalyzed cross-coupling) while the carboxylic acid at the 3-position serves as a fixed anchor point for amide coupling with amine-containing fragments. Parallel library synthesis strategies can thus generate two distinct vectors of diversity from a single building block.

High-Confidence SAR Studies Requiring ≥98% Purity

The compound is supplied at ≥98% purity , meeting the recommended threshold for quantitative biological assay work where impurities above 2% can confound IC₅₀/EC₅₀ measurements. For teams conducting kinase profiling, phenotypic screening, or panel-based selectivity assays, this purity level reduces the risk of false-positive hits arising from trace impurities with potent off-target activity. Combined with defined storage conditions (2–8°C, sealed dry), the compound supports reproducible multi-plate, multi-day screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.